

Application Notes and Protocols for Composite Material Reinforcement Using NOPO SWCNTs

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Compound of Interest

Compound Name: NOPO

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Introduction

Single-Walled Carbon Nanotubes (SWCNTs) are revolutionary nanomaterials known for their exceptional mechanical, electrical, and thermal properties.[1] **NoPo** Nanotechnologies specializes in the production of high-purity, small-diameter SWCNTs using a proprietary High-Pressure Carbon Monoxide (HiPCO®) process.[1] This process yields SWCNTs with diameters typically in the range of 0.8 to 1.1 nanometers, which facilitates easier dispersion and enhances their reinforcing effect in composite materials.[1][2]

These application notes provide a comprehensive guide for utilizing **NOPO** SWCNTs to enhance the performance of polymer composites. The following sections detail the material properties, protocols for dispersion and composite fabrication, and expected performance enhancements.

Properties of NOPO SWCNTs

NOPO's HiPCO® process ensures the production of SWCNTs with consistent quality and desirable characteristics for composite reinforcement. Key properties are summarized below.

Property	Value / Description	Source
Synthesis Method	Proprietary HiPCO® (High-Pressure Carbon Monoxide)	[1]
Diameter	0.8 – 1.1 nm	[1][2]
Purity	>99% SWCNT after purification	[3]
Key Advantages	Small diameter for easier dispersion, high tensile strength, precisely defined properties.	[4]

Quantitative Performance Data in Polymer Composites

The addition of small-diameter SWCNTs, such as those produced by **NoPo**, to polymer matrices can lead to significant improvements in material properties. The following tables summarize representative quantitative data for SWCNT-reinforced epoxy composites. Note: This data is representative of composites made with small-diameter SWCNTs and serves as a general guideline for the performance enhancements achievable with **NOPO** SWCNTs.

Mechanical Properties Enhancement

The exceptional strength of individual SWCNTs translates to significant improvements in the bulk mechanical properties of the host polymer.

Property	Neat Epoxy	0.5 wt% SWCNT/Epoxy	1.0 wt% SWCNT/Epoxy	% Improvement (at 1.0 wt%)
Tensile Strength (MPa)	~60 - 80	~80 - 100	~90 - 120	50 - 60%
Young's Modulus (GPa)	~2.5 - 3.5	~3.5 - 4.5	~4.0 - 5.5	60 - 80%
Fracture Toughness (MPa·m ^{1/2})	~0.5 - 0.7	~0.8 - 1.1	~1.0 - 1.5	100 - 150%

Thermal Properties Enhancement

SWCNTs create a conductive network within the polymer matrix, improving heat dissipation.

Property	Neat Epoxy	0.5 wt% SWCNT/Epoxy	1.0 wt% SWCNT/Epoxy	% Improvement (at 1.0 wt%)
Thermal Conductivity (W/m·K)	~0.15 - 0.20	~0.25 - 0.40	~0.35 - 0.60	125 - 200% [5]
Glass Transition Temp. (T _g) (°C)	~150 - 180	~155 - 185	~160 - 190	5 - 10%

Electrical Properties Enhancement

A key application of SWCNTs is to impart electrical conductivity to insulating polymers.

Property	Neat Epoxy	0.1 wt% SWCNT/Epoxy	0.5 wt% SWCNT/Epoxy	Note
Electrical Conductivity (S/m)	$\sim 10^{-12}$	$\sim 10^{-4} - 10^{-2}$	$\sim 10^1 - 10^2$	Achieves anti-static to conductive range.
Percolation Threshold	N/A	< 0.1 wt%	N/A	The concentration at which a conductive network forms.

Experimental Protocols

The following protocols provide detailed methodologies for the dispersion of **NOPO** SWCNTs and the fabrication of reinforced epoxy composites.

Protocol 1: Dispersion of NOPO SWCNTs in Epoxy Resin

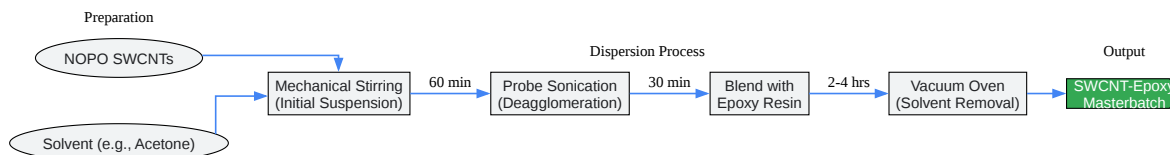
Effective dispersion is critical to unlocking the reinforcing potential of SWCNTs. This protocol utilizes a combination of solvent-assisted dispersion and high-energy sonication.

Materials and Equipment:

- **NOPO** SWCNTs (as-produced or functionalized)
- Epoxy Resin (e.g., Bisphenol A or F based)
- Solvent (e.g., Acetone, Tetrahydrofuran (THF))
- High-shear mixer or mechanical stirrer
- Probe Sonicator (Ultrasonicator)
- Vacuum oven

Procedure:

- Solvent Selection: Choose a solvent that is compatible with the epoxy system and can effectively disperse the SWCNTs. Acetone and THF are common choices.
- Initial Mixing:
 - Weigh the desired amount of **NOPO** SWCNTs (e.g., for a 0.5 wt% loading in the final composite).
 - Disperse the SWCNTs in a measured volume of the chosen solvent. A typical ratio is 1 mg of SWCNTs per 1-2 mL of solvent.
 - Mechanically stir the mixture at ~900 rpm for 30-60 minutes to create an initial suspension.
- Sonication:
 - Place the vessel containing the SWCNT/solvent suspension in an ice bath to dissipate heat generated during sonication.
 - Insert the probe of the sonicator into the suspension.
 - Apply high-energy sonication in pulsed mode (e.g., 5 seconds on, 10 seconds off) for a total sonication time of 20-30 minutes. This helps to break down agglomerates.
- Blending with Epoxy Resin:
 - Slowly add the SWCNT/solvent dispersion to the pre-weighed epoxy resin while under continuous mechanical stirring.
 - Increase the temperature to 50-60°C to reduce the viscosity of the resin and continue stirring for 2-4 hours to ensure homogeneous mixing.
- Solvent Removal:
 - Place the mixture in a vacuum oven at 60-80°C for several hours (or until constant weight is achieved) to completely remove the solvent. The resulting product is a SWCNT-epoxy masterbatch.



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Fig. 1: Workflow for dispersing **NOPO** SWCNTs in epoxy resin.

Protocol 2: Fabrication of SWCNT-Reinforced Epoxy Composite

This protocol describes the casting method for creating solid composite samples for characterization.

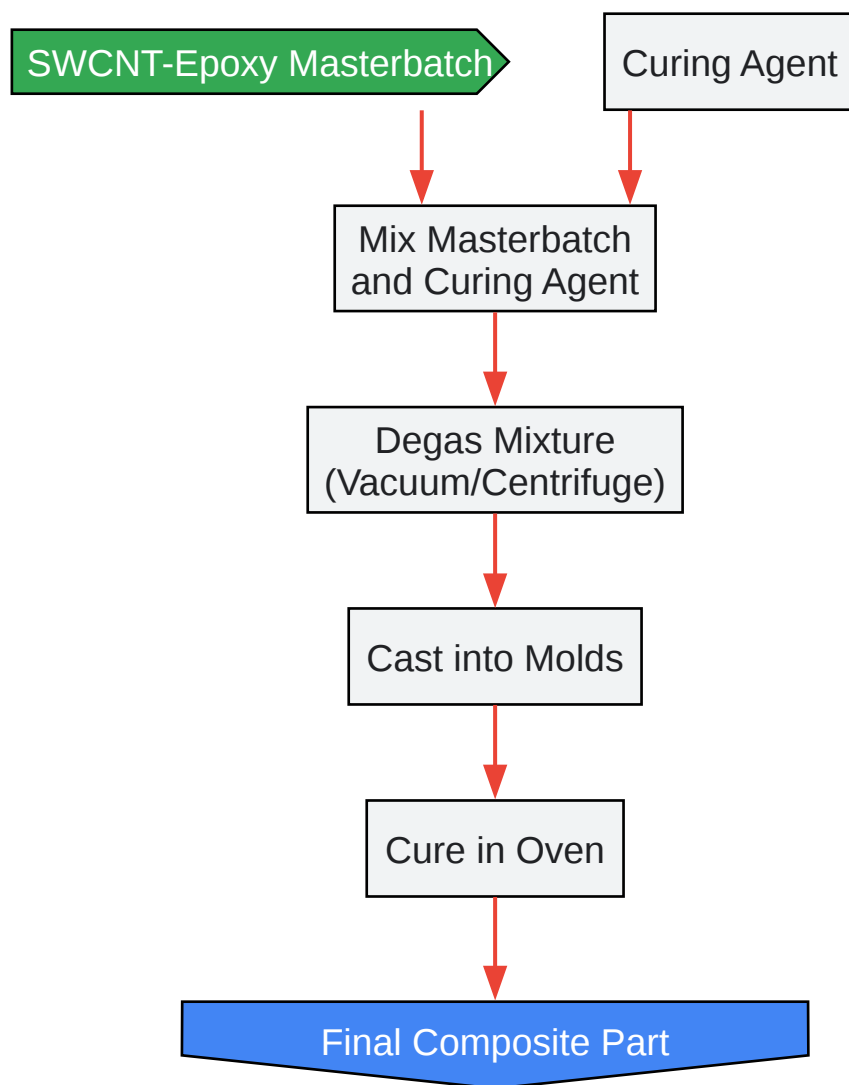
Materials and Equipment:

- SWCNT-Epoxy Masterbatch (from Protocol 4.1)
- Curing Agent (Hardener) compatible with the epoxy resin
- Silicone molds
- Centrifuge (optional, for removing air bubbles)
- Curing oven

Procedure:

- Mixing with Curing Agent:
 - Heat the SWCNT-Epoxy masterbatch to ~50°C to reduce its viscosity.

- Add the stoichiometric amount of curing agent to the masterbatch as specified by the resin manufacturer.
- Mix thoroughly using a mechanical stirrer for 10-15 minutes until the mixture is uniform. Ensure to minimize the introduction of air bubbles.
- Degassing:
 - Place the mixture in a vacuum chamber for 15-30 minutes to remove any trapped air bubbles. Alternatively, the mixture can be centrifuged at a low speed (e.g., 2000 rpm) for 5 minutes.
- Casting and Curing:
 - Pour the degassed mixture into pre-heated silicone molds of the desired geometry (e.g., for tensile testing specimens).
 - Place the molds in a curing oven.
 - Follow the manufacturer's recommended curing schedule. A typical two-stage cure for epoxy might be 2 hours at 80°C followed by 3 hours at 150°C.
- Demolding and Post-Curing:
 - Allow the molds to cool to room temperature before demolding the cured composite parts.
 - A post-curing step (e.g., 2 hours at a temperature slightly above T_g) may be performed to ensure complete cross-linking and stabilize the material properties.



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Fig. 2: Workflow for fabricating SWCNT-reinforced epoxy composites.

Characterization Protocols

Standard techniques should be used to verify the dispersion quality and quantify the performance improvement of the final composite.

Protocol 3: Characterization of SWCNT-Reinforced Composites

Dispersion Analysis:

- Scanning Electron Microscopy (SEM): Examine the fracture surface of the composite to visually assess the dispersion of SWCNTs. Look for individual tubes protruding from the matrix and the absence of large agglomerates.

Mechanical Testing:

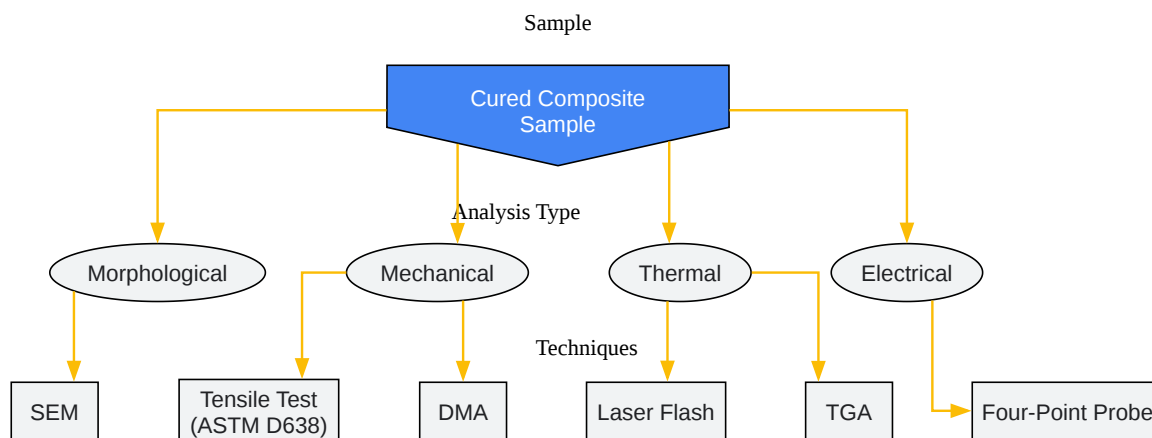
- Tensile Testing (ASTM D638): Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.
- Dynamic Mechanical Analysis (DMA): Determine the storage modulus, loss modulus, and glass transition temperature (T_g) of the composite.

Thermal Analysis:

- Laser Flash Analysis (ASTM E1461): Measure the thermal diffusivity to calculate thermal conductivity.
- Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation temperature of the composite.

Electrical Testing:

- Four-Point Probe or Dielectric Spectroscopy: Measure the volume electrical conductivity of the composite samples. Determine the electrical percolation threshold by measuring conductivity across a range of SWCNT concentrations.



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Fig. 3: Logical relationship of composite characterization methods.

Conclusion

NOPO SWCNTs offer a high-performance reinforcement solution for polymer composites, enabling significant enhancements in mechanical, thermal, and electrical properties. The key to achieving these improvements lies in proper dispersion and interfacial management between the nanotubes and the polymer matrix. By following the detailed protocols outlined in these notes, researchers can effectively fabricate and characterize advanced composite materials tailored for a wide range of demanding applications.

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